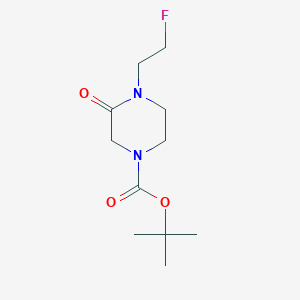
1-(2'-FLUORO)ETHYL-4-(TERT-BUTYLOXYCARBONYL)PIPERAZIN-2-ONE
描述
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluoroethyl substituent, and a ketone functional group on the piperazine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(2-fluoroethyl)piperazine, which is achieved by reacting piperazine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.
Protection of Piperazine: The resulting 4-(2-fluoroethyl)piperazine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Oxidation: The protected piperazine is subjected to oxidation using an oxidizing agent such as pyridinium chlorochromate (PCC) to introduce the ketone functional group, resulting in the formation of 1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
化学反应分析
Types of Reactions
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Substitution: Various substituted piperazine derivatives.
Reduction: 1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-hydroxypiperazine.
Deprotection: 4-(2-fluoroethyl)-3-oxopiperazine.
科学研究应用
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as enzymes or receptors to modulate their activity. The fluoroethyl group and ketone functional group play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)piperazine: Lacks the ketone functional group.
1-Tert-butoxycarbonyl-4-(2-chloroethyl)-3-oxopiperazine: Contains a chloroethyl group instead of a fluoroethyl group.
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-hydroxypiperazine: Contains a hydroxyl group instead of a ketone.
Uniqueness
1-Tert-butoxycarbonyl-4-(2-fluoroethyl)-3-oxopiperazine is unique due to the presence of both the fluoroethyl group and the ketone functional group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
CAS 编号 |
194351-12-7 |
|---|---|
分子式 |
C11H19FN2O3 |
分子量 |
246.28 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-fluoroethyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C11H19FN2O3/c1-11(2,3)17-10(16)14-7-6-13(5-4-12)9(15)8-14/h4-8H2,1-3H3 |
InChI 键 |
AXGWTYMUIFRLSY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCF |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCF |
同义词 |
1-(2'-FLUORO)ETHYL-4-(TERT-BUTYLOXYCARBONYL)PIPERAZIN-2-ONE |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













